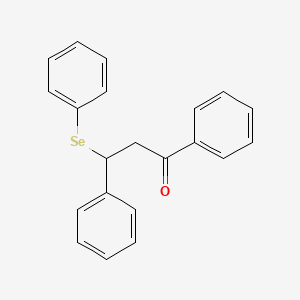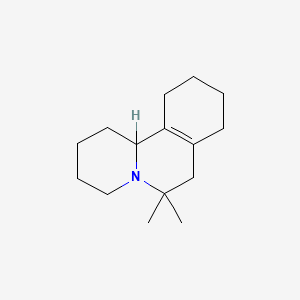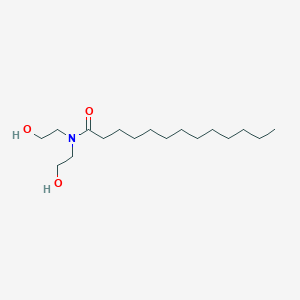
N,N-bis(2-hydroxyethyl)tridecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(2-hydroxyethyl)tridecanamide is a chemical compound with the molecular formula C17H35NO3. It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by the presence of two hydroxyethyl groups attached to a tridecanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
N,N-bis(2-hydroxyethyl)tridecanamide can be synthesized through the reaction of tridecanoic acid with diethanolamine. The reaction typically involves heating the reactants in the presence of a catalyst, such as orthophosphoric acid, to facilitate the formation of the amide bond. The reaction conditions often include temperatures around 140°C and a molar ratio of 1:1 for the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or crystallization to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
N,N-bis(2-hydroxyethyl)tridecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
科学的研究の応用
N,N-bis(2-hydroxyethyl)tridecanamide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized as an antistatic agent in polyolefines and polystyrenes.
作用機序
The mechanism of action of N,N-bis(2-hydroxyethyl)tridecanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyethyl groups can form hydrogen bonds with polar molecules, while the tridecanamide backbone interacts with hydrophobic regions. This dual interaction capability makes it effective in various applications, including surfactant and antistatic agent roles.
類似化合物との比較
Similar Compounds
N,N-bis(2-hydroxyethyl)dodecanamide: Similar structure but with a shorter carbon chain.
N,N-bis(2-hydroxyethyl)oleamide: Contains an unsaturated carbon chain.
Uniqueness
N,N-bis(2-hydroxyethyl)tridecanamide is unique due to its longer carbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in applications requiring strong surfactant properties and hydrophobic interactions.
特性
CAS番号 |
75587-66-5 |
|---|---|
分子式 |
C17H35NO3 |
分子量 |
301.5 g/mol |
IUPAC名 |
N,N-bis(2-hydroxyethyl)tridecanamide |
InChI |
InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17(21)18(13-15-19)14-16-20/h19-20H,2-16H2,1H3 |
InChIキー |
GNIFNHHDIHBOSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(=O)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
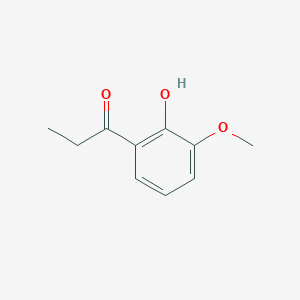
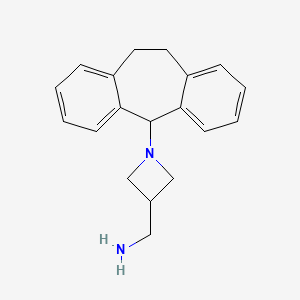
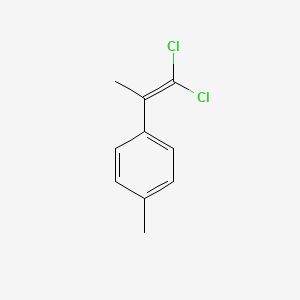

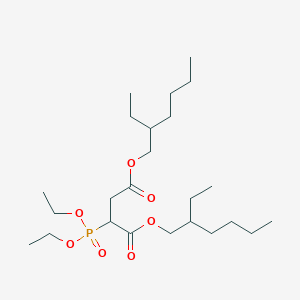
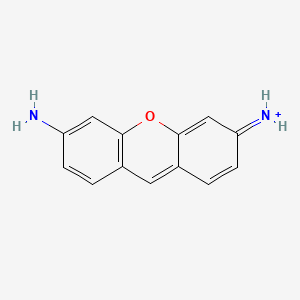
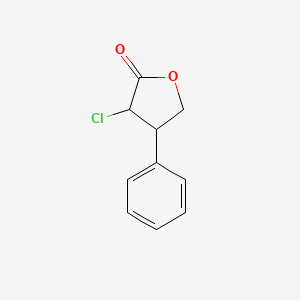
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)
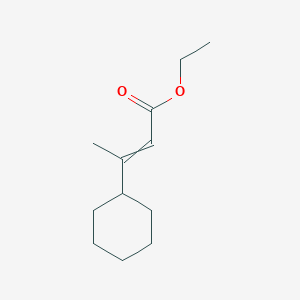
![N-(2'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14442898.png)
